13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one
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Overview
Description
The compound “13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[75002,7]tetradeca-1,7-dien-6-one” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate structures. Typical synthetic routes may include:
Formation of the naphthalene derivative:
Pyrrolizine ring formation: The hexahydropyrrolizine moiety is synthesized, possibly through cyclization reactions.
Pyrido[3,4-d]pyrimidine synthesis: This involves the construction of the pyrido[3,4-d]pyrimidine core, likely through condensation reactions.
Final assembly: The various fragments are coupled together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to ensure optimal product formation.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other naphthalene derivatives, pyrrolizine analogs, and pyrido[3,4-d]pyrimidine compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C38H44F2N8O3 |
---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one |
InChI |
InChI=1S/C38H44F2N8O3/c1-3-26-29(40)7-6-23-16-25(49)17-31(33(23)26)45-15-9-27-30(20-45)41-37(51-22-38-10-4-12-47(38)19-24(39)18-38)42-35(27)46-11-5-13-48-32(21-46)28-8-14-44(2)36(50)34(28)43-48/h6-7,16-17,24,49H,3-5,8-15,18-22H2,1-2H3/t24-,38+/m1/s1 |
InChI Key |
RBXYRZINWSBDRK-RJNCKGSUSA-N |
Isomeric SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)N3CCC4=C(C3)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OC[C@@]89CCCN8C[C@@H](C9)F)O)F |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)N3CCC4=C(C3)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OCC89CCCN8CC(C9)F)O)F |
Origin of Product |
United States |
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